molecular formula C12H13ClN2O2S B2975821 N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride CAS No. 1052550-99-8

N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride

Cat. No.: B2975821
CAS No.: 1052550-99-8
M. Wt: 284.76
InChI Key: HRUKFRAUOMWYNE-UHFFFAOYSA-N
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Description

N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxy Group Introduction: The hydroxy group is added through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Acetamide Formation: The acetamide moiety is formed by reacting the hydroxylated intermediate with acetic anhydride or acetyl chloride.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the acetamide compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
  • N-[2-hydroxy-5-(1,3-thiazol-4-yl)phenyl]acetamide
  • N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide sulfate

Uniqueness

N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride is unique due to its specific structural features, such as the presence of both a thiazole ring and a phenyl group, which contribute to its distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.ClH/c1-7(15)13-10-5-9(3-4-12(10)16)11-6-17-8(2)14-11;/h3-6,16H,1-2H3,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUKFRAUOMWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)O)NC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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